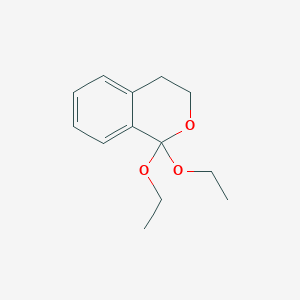![molecular formula C23H40S B14401035 1,3,5-Tri-tert-butyl-2-[(tert-butylsulfanyl)methyl]benzene CAS No. 89738-81-8](/img/structure/B14401035.png)
1,3,5-Tri-tert-butyl-2-[(tert-butylsulfanyl)methyl]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,5-Tri-tert-butyl-2-[(tert-butylsulfanyl)methyl]benzene is an organic compound with the molecular formula C18H30S. It is a derivative of benzene, where three tert-butyl groups and one tert-butylsulfanyl group are attached to the benzene ring. This compound is known for its bulky substituents, which can influence its chemical reactivity and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Tri-tert-butyl-2-[(tert-butylsulfanyl)methyl]benzene typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where tert-butyl chloride reacts with benzene in the presence of a Lewis acid catalyst such as aluminum chloride. The tert-butylsulfanyl group can be introduced through a nucleophilic substitution reaction, where a suitable tert-butylsulfanyl halide reacts with a benzene derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Purification methods such as recrystallization or chromatography are employed to obtain high-purity this compound.
化学反応の分析
Types of Reactions
1,3,5-Tri-tert-butyl-2-[(tert-butylsulfanyl)methyl]benzene can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to remove the tert-butylsulfanyl group, yielding a simpler benzene derivative.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, where the tert-butyl groups can direct incoming electrophiles to specific positions on the ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Aluminum chloride, sulfuric acid.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Benzene derivatives without the tert-butylsulfanyl group.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
科学的研究の応用
1,3,5-Tri-tert-butyl-2-[(tert-butylsulfanyl)methyl]benzene has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals. Its bulky substituents can influence the steric and electronic properties of the resulting complexes.
Biology: Investigated for its potential as a bioactive molecule due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other specialized chemicals.
作用機序
The mechanism of action of 1,3,5-Tri-tert-butyl-2-[(tert-butylsulfanyl)methyl]benzene depends on its specific application. In coordination chemistry, it acts as a ligand, donating electron density to metal centers and stabilizing metal complexes. In biological systems, its bulky substituents can interact with specific molecular targets, influencing biochemical pathways and exerting therapeutic effects.
類似化合物との比較
Similar Compounds
1,3,5-Tri-tert-butylbenzene: Lacks the tert-butylsulfanyl group, making it less reactive in certain chemical reactions.
1,3,5-Tris(tert-butyl)benzene: Similar structure but different substituent positions, affecting its chemical properties.
2,4,6-Tri-tert-butylphenol: Contains hydroxyl groups instead of tert-butylsulfanyl, leading to different reactivity and applications.
Uniqueness
1,3,5-Tri-tert-butyl-2-[(tert-butylsulfanyl)methyl]benzene is unique due to the presence of both tert-butyl and tert-butylsulfanyl groups
特性
CAS番号 |
89738-81-8 |
|---|---|
分子式 |
C23H40S |
分子量 |
348.6 g/mol |
IUPAC名 |
1,3,5-tritert-butyl-2-(tert-butylsulfanylmethyl)benzene |
InChI |
InChI=1S/C23H40S/c1-20(2,3)16-13-18(21(4,5)6)17(15-24-23(10,11)12)19(14-16)22(7,8)9/h13-14H,15H2,1-12H3 |
InChIキー |
HXSCGKDUMYGPCZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)CSC(C)(C)C)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



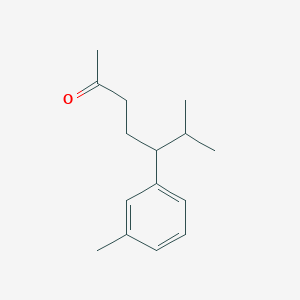
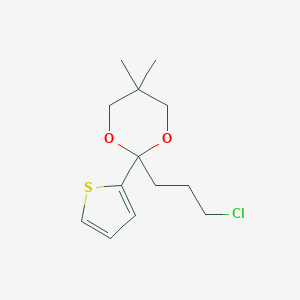
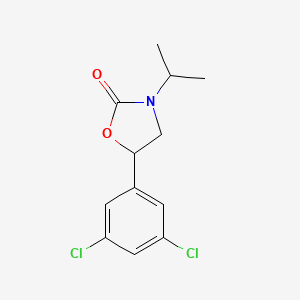
![1-[4-(4-Ethoxyanilino)phenyl]ethan-1-one](/img/structure/B14400964.png)

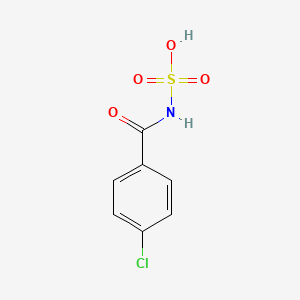
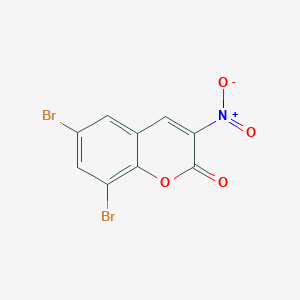
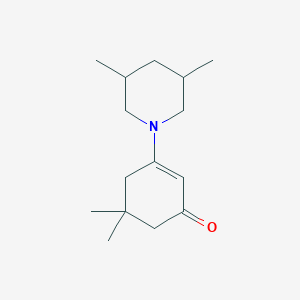
![1-[(Benzylsulfanyl)methyl]-5-chloropyrimidin-2(1H)-one](/img/structure/B14400999.png)


![2-[(1,3-Dithiolan-2-ylidene)amino]-6-phenyl-4H-1,3-oxazin-4-one](/img/structure/B14401022.png)
